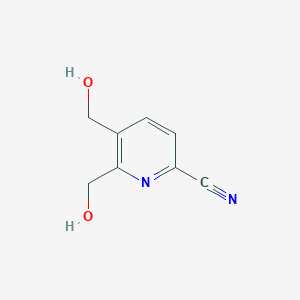

5,6-Bis(hydroxymethyl)picolinonitrile

描述

属性

分子式 |

C8H8N2O2 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC 名称 |

5,6-bis(hydroxymethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H8N2O2/c9-3-7-2-1-6(4-11)8(5-12)10-7/h1-2,11-12H,4-5H2 |

InChI 键 |

OILPEAIWABHMKJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NC(=C1CO)CO)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran . This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents.

Industrial Production Methods: Whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be an efficient and sustainable method for the synthesis of similar compounds .

化学反应分析

Types of Reactions: 5,6-Bis(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in water is commonly used for the oxidation of precursor compounds.

Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be used for further chemical transformations.

科学研究应用

5,6-Bis(hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate for the synthesis of metal complexes and catalysts.

Biology: The compound’s derivatives are used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.

Industry: The compound is used in the production of biopolymers and other specialty chemicals.

作用机制

The mechanism of action of 5,6-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various chemical transformations.

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula C₈H₈N₂O₂.

Key Observations:

Substituent Position and Reactivity: The position of hydroxymethyl groups significantly impacts solubility and intermolecular interactions. For example, 6-(Hydroxymethyl)picolinonitrile has a single hydroxymethyl group, reducing steric hindrance compared to the 5,6-disubstituted target compound. Trifluoromethyl (-CF₃) groups, as in CAS 406933-21-9 , enhance lipophilicity and metabolic stability, making such derivatives preferred in antiviral drug design .

Synthetic Routes :

- 5,6-Disubstituted derivatives are synthesized via nucleophilic aromatic substitution (e.g., using DBU as a base in dioxane) or coupling reactions (e.g., Pd-catalyzed cross-coupling) .

- In contrast, thioxoimidazolidin-containing analogs (e.g., 19a-d ) require multi-step protocols involving hydantoin intermediates and thiourea derivatives.

Biological Activity: Hydroxymethyl-substituted picolinonitriles are less studied for direct biological activity but serve as precursors for bioactive molecules. For instance, trifluoromethyl analogs exhibit nanomolar potency against HIV-1 , while thioxoimidazolidin derivatives show submicromolar antagonism of androgen receptors .

常见问题

Q. What are the optimal synthetic routes for 5,6-Bis(hydroxymethyl)picolinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, hydroxymethyl groups can be introduced via nucleophilic substitution using formaldehyde derivatives under controlled pH (8–10) and temperature (60–80°C) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) are critical for regioselectivity and minimizing side reactions . Optimization requires monitoring by HPLC or LC-MS to track intermediate formation and purity. Challenges include avoiding over-oxidation of hydroxymethyl groups, which can be mitigated by inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies hydroxymethyl protons (δ 4.5–5.0 ppm) and nitrile carbon (δ ~115 ppm). 2D NMR (HSQC, HMBC) confirms substitution patterns on the pyridine ring .

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight ([M+H]⁺ expected for C₈H₇N₂O₂: 179.0456) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dihydroxymethyl substitution influence reactivity in cross-coupling reactions?

- Methodological Answer : The proximal hydroxymethyl groups create steric hindrance, limiting access to the nitrile group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts electron density redistribution, favoring electrophilic substitution at the 4-position . Experimental validation involves competitive reactions with electron-deficient/rich aryl halides, analyzed by kinetic studies (e.g., rate constants via UV-Vis) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from impurities or assay conditions. Solutions include:

- Reproducibility Protocols : Standardize solvent (DMSO concentration ≤1%) and cell lines (e.g., HEK293 vs. HeLa) .

- Metabolite Profiling : LC-MS/MS identifies hydrolyzed byproducts (e.g., carboxylic acids from hydroxymethyl oxidation) that may confound results .

Q. How can computational chemistry predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Hydroxymethyl groups form hydrogen bonds with catalytic lysine residues, while the nitrile acts as a hydrogen-bond acceptor .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting key residues for mutagenesis validation .

Key Research Challenges

- Stereochemical Control : The dihydroxymethyl configuration may lead to diastereomers in derivatives. Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers for biological testing .

- Stability in Aqueous Media : Hydroxymethyl groups are prone to hydrolysis. Stability studies (pH 1–13, 37°C) guide formulation for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。